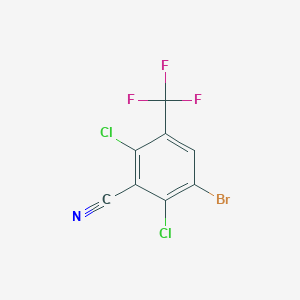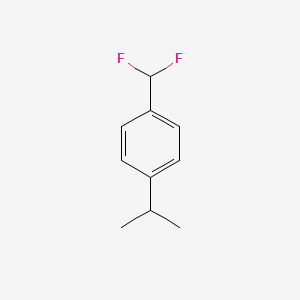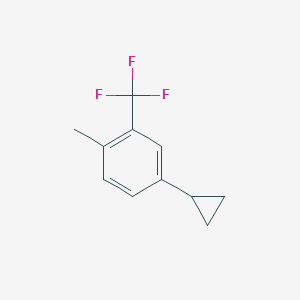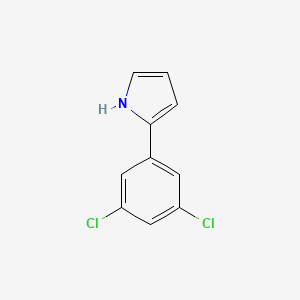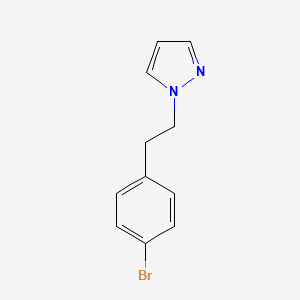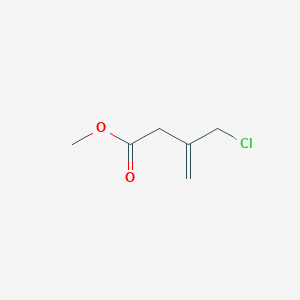
Methyl 3-(chloromethyl)but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chloromethyl)but-3-enoate is an organic compound with the molecular formula C6H9ClO2 It is a chlorinated ester that features a chloromethyl group attached to a but-3-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(chloromethyl)but-3-enoate can be synthesized through various methods. One common approach involves the reaction of methyl but-3-enoate with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(chloromethyl)but-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the but-3-enoate moiety can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of dihalo or haloalkane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution at the chloromethyl group.
Electrophilic Addition: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) can be added to the double bond in the presence of solvents like dichloromethane or carbon tetrachloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions can be used to oxidize the compound to carboxylic acids or aldehydes.
Major Products Formed
Substitution: Products such as azides, thiocyanates, or ethers.
Addition: Dihaloalkanes or haloalkanes.
Oxidation: Carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Methyl 3-(chloromethyl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the modification of biomolecules for studying biological pathways and interactions.
Medicine: It serves as a building block in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 3-(chloromethyl)but-3-enoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The double bond in the but-3-enoate moiety can participate in addition reactions, further modifying the compound’s structure. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of diverse products with potential biological and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Contains a tributylstannyl group instead of a chloromethyl group.
Uniqueness
Methyl 3-(chloromethyl)but-3-enoate is unique due to its specific reactivity profile, which is influenced by the presence of the chloromethyl group. This reactivity allows for selective modifications and the formation of a wide range of derivatives, making it a valuable compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C6H9ClO2 |
|---|---|
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
methyl 3-(chloromethyl)but-3-enoate |
InChI |
InChI=1S/C6H9ClO2/c1-5(4-7)3-6(8)9-2/h1,3-4H2,2H3 |
Clave InChI |
JGJMOHBDEKXQDI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


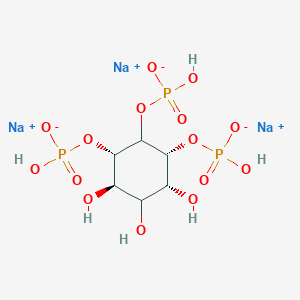
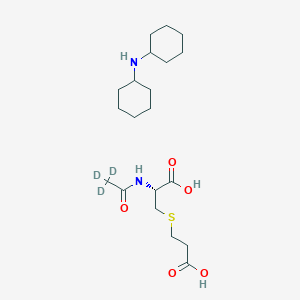
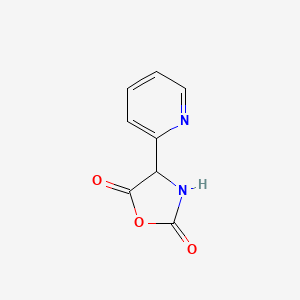

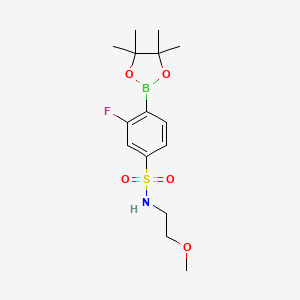
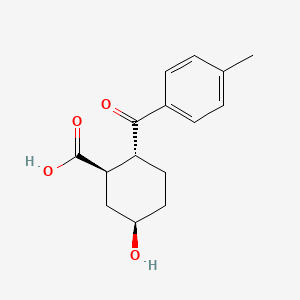
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
